An In-depth Technical Guide to the Pharmacology and Pharmacodynamics of Capmatinib Hydrochloride
An In-depth Technical Guide to the Pharmacology and Pharmacodynamics of Capmatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Capmatinib Hydrochloride (brand name Tabrecta®) is a potent and selective inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] Developed by Novartis, it represents a significant advancement in precision oncology, specifically for treating non-small cell lung cancer (NSCLC) with MET dysregulations.[2] Aberrant MET signaling, driven by mechanisms such as MET exon 14 skipping (METex14) mutations or gene amplification, is a key oncogenic driver in a subset of NSCLC cases, occurring in approximately 3-4% of patients. These alterations lead to constitutive activation of the MET receptor, promoting tumor cell proliferation, survival, invasion, and metastasis.[3]
Capmatinib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for adult patients with metastatic NSCLC whose tumors harbor a METex14 skipping mutation.[2][4] This guide provides a comprehensive technical overview of the pharmacology, pharmacodynamics, clinical efficacy, and underlying experimental validation of Capmatinib Hydrochloride.
Mechanism of Action
Capmatinib is a reversible, ATP-competitive, Type Ib inhibitor that selectively targets the MET kinase domain.[5][6] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][4][5][7]triazin-2-yl]benzamide—hydrogen chloride—water (1/2/1).[5][8]
The MET receptor is normally activated by its ligand, hepatocyte growth factor (HGF).[9] In cancer, MET dysregulation, particularly through METex14 skipping mutations, results in a mutant protein with a missing regulatory domain. This impairs the ubiquitin-mediated degradation of the receptor, leading to enhanced MET protein stability and prolonged, ligand-independent downstream signaling.[10][11][12]
Capmatinib binds to the ATP-binding pocket of the MET receptor, including the mutant variant produced by exon 14 skipping, thereby inhibiting its autophosphorylation.[8][9] This blockade prevents the activation of critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for tumor growth and survival.[5][10] By shutting down these oncogenic signals, Capmatinib induces cell death and inhibits the proliferation of MET-dependent tumor cells.[2][13][3]
Pharmacodynamics
Capmatinib is a highly selective MET inhibitor, demonstrating over a 1,000-fold selectivity for MET compared to a large panel of other human kinases.[5] This high selectivity minimizes off-target effects and contributes to its manageable safety profile.[9]
Preclinical studies have established a clear link between MET inhibition and antitumor activity. In xenograft models of NSCLC with METex14 mutations or MET amplification, Capmatinib treatment resulted in significant tumor regression.[1] A direct relationship between pharmacodynamics and efficacy was observed, where deep tumor regression was associated with over 90% inhibition of MET phosphorylation throughout most of the dosing interval.[1]
Table 1: In Vitro Potency of Capmatinib
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Cell-free Kinase Assay | MET | 0.13 nM | [5] |
| Cell-based Assay (Lung Cancer Lines) | MET | 0.3–0.7 nM |[5] |
Pharmacokinetics
Capmatinib exhibits linear pharmacokinetics, with exposure increasing proportionally over a dose range of 200–400 mg.[5] It is rapidly absorbed following oral administration and can be taken with or without food.[14][15] While a high-fat meal increased the AUC by 46% in healthy subjects, this effect was not deemed clinically meaningful in cancer patients, supporting dosing without food restrictions.[4][8]
Table 2: Summary of Capmatinib Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Absorption | ||
| Time to Peak (Tmax) | ~1-2 hours (fasted) | [13][4][16] |
| ~4.0-5.6 hours (with high-fat meal) | [14][17] | |
| Oral Bioavailability | >70% | [4] |
| Distribution | ||
| Apparent Volume of Distribution (Vd) | 164 L | [4] |
| Plasma Protein Binding | ~96% | [4] |
| Metabolism | ||
| Primary Pathways | CYP3A4 and Aldehyde Oxidase | [4][5] |
| Major Metabolite | M16 (formed by lactam formation) | [18] |
| Excretion | ||
| Elimination Half-life (t1/2) | ~6.5 - 7.8 hours | [4][18] |
| Apparent Clearance (CL/F) | 24 L/h | [4] |
| Route of Excretion | 78% in feces (42% as unchanged drug), 22% in urine |[4][5] |
Drug Interactions:
-
CYP3A4 Inhibitors: Strong CYP3A4 inhibitors can increase Capmatinib exposure, potentially increasing the risk of adverse reactions.[2][19][20]
-
CYP3A4 Inducers: Strong and moderate CYP3A4 inducers can decrease Capmatinib exposure, which may reduce its antitumor activity.[8][19][20]
-
Other Transporters: Capmatinib is an inhibitor of CYP1A2, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP), which may increase the exposure of substrates of these proteins.[10][19][20]
Clinical Efficacy
The pivotal GEOMETRY mono-1 Phase II trial established the clinical efficacy and safety of Capmatinib in patients with advanced NSCLC harboring METex14 skipping mutations.[5][21] The study demonstrated substantial antitumor activity, particularly in treatment-naïve patients.[22]
Table 3: Efficacy Results from the GEOMETRY mono-1 Trial (METex14 Cohort)
| Patient Cohort | N | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) (95% CI) | Reference(s) |
|---|---|---|---|---|---|---|
| Treatment-Naïve | 60 | 66% (51.9%–77.5%) | 12.6 months (5.6–NE) | 12.4 months (8.2–NE) | 20.8 months (12.4–25.4) | [23][21][22][24] |
| Previously Treated | 100 | 44% (34.1%–54.3%) | 9.7 months (5.6–13.0) | 5.5 months (4.2–8.1) | 16.8 months (11.6–23.8) | [23][21][22][24] |
(CI = Confidence Interval; NE = Not Evaluable)
Safety and Tolerability
Capmatinib is generally well-tolerated, with most adverse events (AEs) being mild to moderate in severity.[6] The most common AEs observed in clinical trials are summarized below.
Table 4: Common Adverse Reactions (≥20% Incidence) in GEOMETRY mono-1
| Adverse Reaction | Incidence (All Grades) | Incidence (Grade 3/4) | Reference(s) |
|---|---|---|---|
| Peripheral Edema | 52% | 17% | [13][24][25] |
| Nausea | 44% | 2.5% | [13][5][25] |
| Fatigue | 32% | 7% | [13][25] |
| Vomiting | 28% | 2.2% | [13][25] |
| Dyspnea | 24% | 8% | [13][25] |
| Decreased Appetite | 21% | 1.9% |[13][25] |
Key Warnings and Precautions:
-
Interstitial Lung Disease (ILD)/Pneumonitis: Potentially fatal ILD/pneumonitis can occur. Patients should be monitored for pulmonary symptoms.[4][7][26]
-
Hepatotoxicity: Increases in liver function tests (ALT, AST) have been observed. Liver function should be monitored regularly.[13][7]
-
Pancreatic Toxicity: Elevations in amylase and lipase levels have occurred.[13]
-
Photosensitivity: Capmatinib may cause photosensitivity reactions. Patients should be advised to limit direct UV exposure.[4][7]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Capmatinib can develop. Preclinical and clinical investigations have identified several mechanisms:
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, most commonly involving the Epidermal Growth Factor Receptor (EGFR), can overcome MET inhibition. This can occur through MET-EGFR heterodimerization or increased expression of EGFR and its ligands.[27][28][29]
-
Downstream Genetic Alterations: Amplification or mutation of genes downstream of MET, such as PIK3CA or KRAS, can reactivate pro-survival signaling independently of MET.[16][27][29]
-
On-Target Secondary Mutations: Acquired mutations in the MET kinase domain, such as D1228 and Y1230 substitutions, can interfere with Capmatinib binding and lead to resistance.[5][16]
Key Experimental Methodologies
The preclinical characterization of Capmatinib involved a range of standard and advanced experimental protocols to establish its selectivity, potency, and antitumor activity.
8.1 In Vitro Assays
-
Kinase Selectivity Screening: The selectivity of Capmatinib was assessed against large panels of recombinant human kinases (e.g., >400 kinases).[1][5] Enzyme inhibition was typically measured using radiometric or fluorescence-based assays to determine IC50 values and confirm high selectivity for MET.
-
Cellular Proliferation/Viability Assays: The antiproliferative effect of Capmatinib was tested across extensive panels of cancer cell lines, including those in the Cancer Cell Line Encyclopedia.[16][30] Assays such as those using resazurin (e.g., CellTiter-Blue) or ATP measurement (e.g., CellTiter-Glo) were used to determine the concentration-dependent inhibition of cell growth over 72-96 hours.[30][31]
-
Target Engagement and Pathway Modulation: Western blotting was used extensively to confirm the mechanism of action.[32] Cells were treated with Capmatinib for short durations (e.g., 2 hours), followed by lysis and immunoblotting for phosphorylated MET (p-MET) and total MET, as well as key downstream effectors like p-AKT, p-ERK, and p-STAT3, to demonstrate pathway inhibition.[33]
8.2 In Vivo Models
-
Xenograft Studies: The antitumor efficacy of Capmatinib was evaluated in immunodeficient mice bearing subcutaneous tumors from either established cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX).[30][34] These models included those with known MET amplification or METex14 skipping mutations.[1]
-
Experimental Workflow: A typical workflow involved implanting tumor cells or fragments into mice. Once tumors reached a specified volume (e.g., 100-200 mm³), animals were randomized into vehicle control and treatment groups. Capmatinib was administered orally (e.g., 10 mg/kg twice daily), and tumor volumes were measured regularly with calipers. At the end of the study, tumors were often harvested for pharmacodynamic analysis (e.g., Western blot or ELISA for p-MET) to confirm target inhibition in the tumor tissue.[16][34]
References
- 1. cdn.medpath.com [cdn.medpath.com]
- 2. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]
- 3. Capmatinib Hydrochloride | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capmatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. novartis.com [novartis.com]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - OAK Open Access Archive [oak.novartis.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.csiro.au [discovery.csiro.au]
- 18. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capmatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Capmatinib in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 25. reference.medscape.com [reference.medscape.com]
- 26. drugs.com [drugs.com]
- 27. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 29. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
